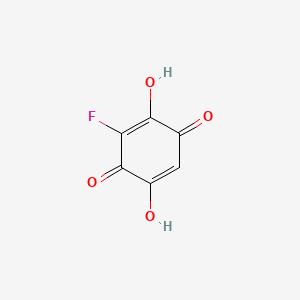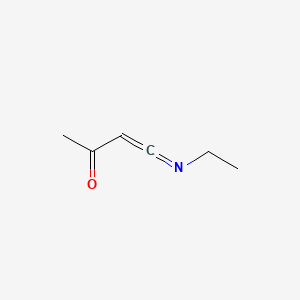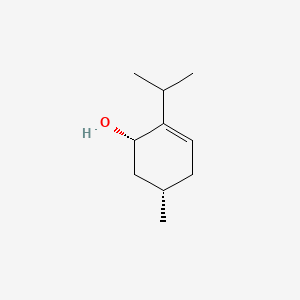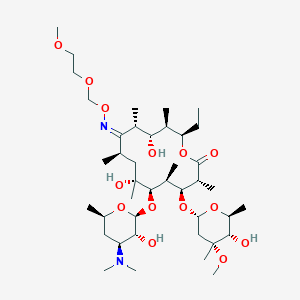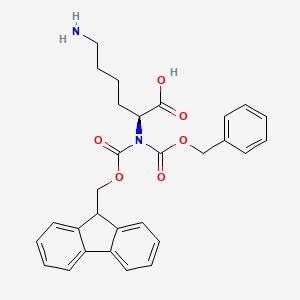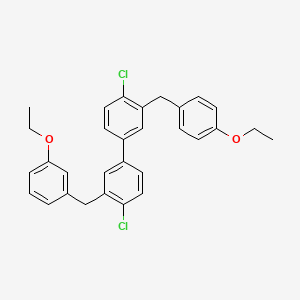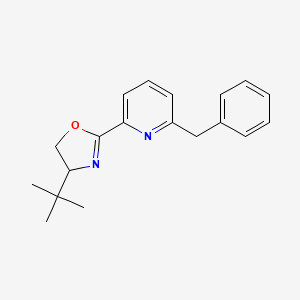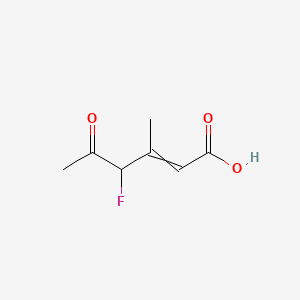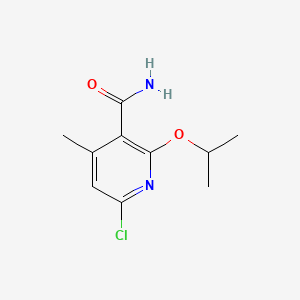
6-Chloro-2-isopropoxy-4-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-isopropoxy-4-methylnicotinamide is a chemical compound with a complex molecular structure. It belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-isopropoxy-4-methylnicotinamide typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of 6-chloronicotinamide with isopropyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-isopropoxy-4-methylnicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2-isopropoxy-4-methylnicotinamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The medicinal applications of this compound include its use in drug discovery and development. It may be incorporated into pharmaceuticals to enhance their efficacy and reduce side effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Chloro-2-isopropoxy-4-methylnicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
6-Chloronicotinamide
2-Isopropoxynicotinamide
4-Methylnicotinamide
Uniqueness: 6-Chloro-2-isopropoxy-4-methylnicotinamide stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
6-chloro-4-methyl-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN2O2/c1-5(2)15-10-8(9(12)14)6(3)4-7(11)13-10/h4-5H,1-3H3,(H2,12,14) |
InChI Key |
KZSBEVMNJNAJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(naphthalen-1-yl)methyl][(1R,2R)-2-{[(naphthalen-1-yl)methyl]amino}-1,2-diphenylethyl]amine](/img/structure/B15351423.png)
